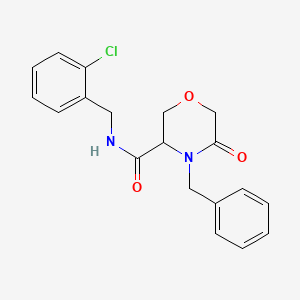

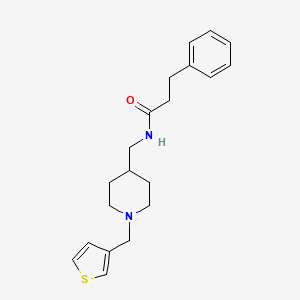

![molecular formula C24H21N5O B2557770 N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide CAS No. 459792-02-0](/img/structure/B2557770.png)

N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural and Inclusion Compound Studies

Studies on amide-containing isoquinoline derivatives have explored their structural aspects and properties, particularly focusing on their ability to form gels and crystalline salts when treated with different mineral acids. The research provides insights into how similar compounds might interact with acids and the potential for creating host–guest complexes with enhanced fluorescence emission properties, which could be useful in materials science and sensor development (Karmakar, Sarma, & Baruah, 2007).

Analgesic and Anti-Inflammatory Activity

A study on cyclocondensation of dimethoxybenzylheptanol with N-substituted cyanoacetamide synthesized compounds displayed significant analgesic effects, hinting at the potential therapeutic applications of similar isoquinolinylidene acetamides in pain management and anti-inflammatory treatments (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Heterocyclic Chemistry

Research on N-monosubstituted tetrahydroquinazolines, which share structural similarities with the compound , has explored their synthesis and potential applications. These compounds could serve as precursors or intermediates in the development of novel pharmaceuticals or as ligands in catalytic processes (Tonkikh, Strakovs, & Petrova, 2005).

Facile Synthesis of Functionalized Compounds

Research into the synthesis of benzo[b][1,8]naphthyridin-2-(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides under mild conditions suggests potential pathways for creating diverse and functionalized quinoline derivatives. This could be applicable in developing new chemical entities with desired biological or physical properties (Nandini, Asthana, Gupta, Singh, & Singh, 2014).

Antibacterial Agents

The synthesis and characterization of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing a quinoline linkage have demonstrated potent antibacterial activity. This research underscores the potential for similar compounds to serve as a foundation for developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).

Mécanisme D'action

Target of action

The compound contains a cyanoacetylation moiety , which is known to be a privileged structure and one of the most important precursors for heterocyclic synthesis . This suggests that the compound might interact with a variety of biological targets.

Mode of action

The compound’s interaction with its targets could involve the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical pathways

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This suggests that the compound might affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could influence its absorption, distribution, metabolism, and excretion.

Result of action

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . This suggests that the compound might have a wide range of molecular and cellular effects.

Propriétés

IUPAC Name |

N-[4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinolin-11-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O/c1-15(30)26-16-10-12-17(13-11-16)27-23-19-7-3-2-6-18(19)20(14-25)24-28-21-8-4-5-9-22(21)29(23)24/h4-5,8-13,27H,2-3,6-7H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKAYIFYHQREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Butoxyphenyl)-4-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrazolo[1,5-a]pyrazine](/img/structure/B2557688.png)

![3-[Carboxy(hydroxy)methyl]benzoic acid](/img/structure/B2557694.png)

![N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2557696.png)

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2557697.png)

![8-Oxa-1-azaspiro[5.5]undecane](/img/structure/B2557698.png)

![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2557702.png)

![5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B2557703.png)

![2-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2557706.png)

![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2557708.png)